molecular formula C6H3BrFNO B145229 4-Bromo-2-fluoro-3-formylpyridine CAS No. 128071-77-2

4-Bromo-2-fluoro-3-formylpyridine

Cat. No.: B145229
CAS No.: 128071-77-2
M. Wt: 204 g/mol
InChI Key: FNVAZIBHZKWOFE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-formylpyridine is a heterocyclic organic compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and formyl groups at the 4, 2, and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-formylpyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-fluoropyridine followed by formylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-formylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Reduction: 4-Bromo-2-fluoro-3-hydroxymethylpyridine.

    Oxidation: 4-Bromo-2-fluoro-3-carboxypyridine.

Scientific Research Applications

4-Bromo-2-fluoro-3-formylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-formylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-formylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with tailored biological and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

4-bromo-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVAZIBHZKWOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650252
Record name 4-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-77-2
Record name 4-Bromo-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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